1-(3,5-difluorophenyl)-2-methylpropan-2-amine
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Overview
Description
1-(3,5-difluorophenyl)-2-methylpropan-2-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a dimethyl ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-difluorophenyl)-2-methylpropan-2-amine typically involves the reaction of 3,5-difluorophenylboronic acid with appropriate amine precursors under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-nitrogen bonds in a highly efficient manner .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-difluorophenyl)-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered electronic properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-(3,5-difluorophenyl)-2-methylpropan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(3,5-difluorophenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the dimethyl ethylamine moiety can modulate the compound’s electronic properties. These interactions can lead to various biological effects, including enzyme inhibition or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorophenylboronic acid: Shares the difluorophenyl group but differs in its boronic acid functionality.
2,6-Difluorophenylboronic acid: Similar structure with fluorine atoms at different positions on the aromatic ring.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of difluorophenyl.
Uniqueness
1-(3,5-difluorophenyl)-2-methylpropan-2-amine is unique due to its specific combination of the difluorophenyl group and the dimethyl ethylamine moiety. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H13F2N |
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Molecular Weight |
185.21 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H13F2N/c1-10(2,13)6-7-3-8(11)5-9(12)4-7/h3-5H,6,13H2,1-2H3 |
InChI Key |
DIABQKFBRQAJAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC(=CC(=C1)F)F)N |
Origin of Product |
United States |
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